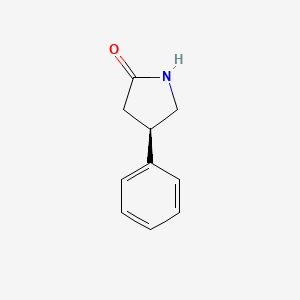

(R)-4-Phenylpyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-phenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-10-6-9(7-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJZEMQCQRPLQQ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CNC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348939 | |

| Record name | (R)-4-Phenylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71657-88-0 | |

| Record name | (R)-4-Phenylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R)-4-phenylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Asymmetric and Enantioselective Synthesis Methodologies for R 4 Phenylpyrrolidin 2 One

Biocatalytic Strategies

The use of enzymes in organic synthesis offers significant advantages, including high selectivity and mild reaction conditions. researchgate.net Biocatalytic approaches have been successfully employed for the synthesis of chiral pyrrolidinones.

ω-Transaminase-Mediated Dynamic Kinetic Resolution (DKR) for Enantiomerically Enriched (R)-4-Phenylpyrrolidin-2-one

A key biocatalytic method for preparing enantiomerically enriched this compound is through the dynamic kinetic resolution (DKR) of a suitable precursor, catalyzed by an ω-transaminase (ω-TA). mdpi.comresearchgate.net This process typically starts from a racemic α-chiral aldehyde, such as ethyl 4-oxo-3-phenylbutyrate. researchgate.netuniovi.es

The ω-transaminase, a pyridoxal-5'-phosphate (PLP)-dependent enzyme, selectively catalyzes the reductive amination of one enantiomer of the keto ester. nih.govmbl.or.kr The unreacted enantiomer is continuously racemized in situ, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure amine. acs.org The resulting amino ester then undergoes spontaneous intramolecular cyclization to form the corresponding lactam. uniovi.es

In a notable example, the (R)-selective ω-transaminase ATA-117 was used to synthesize this compound. researchgate.net While this specific reaction yielded the product with high isolated yield (92%), the enantiomeric excess was moderate (68% ee). acs.org However, careful optimization of reaction parameters such as co-solvent and pH has been shown to enhance enantioselectivity. researchgate.net This DKR approach represents a significant improvement over previous synthetic routes by providing a more direct pathway to optically enriched 4-arylpyrrolidin-2-ones. mdpi.comacs.org

| Enzyme | Substrate | Product | Key Feature | Reported Yield (ee) | Reference |

|---|---|---|---|---|---|

| ω-Transaminase (e.g., ATA-117) | Racemic ethyl 4-oxo-3-phenylbutyrate | This compound | Dynamic kinetic resolution with spontaneous cyclization | 92% (68% ee) | acs.org |

Chemoenzymatic Cascade Approaches for Pyrrolidinone Derivatives

Chemoenzymatic cascade reactions combine the selectivity of enzymes with the versatility of chemical catalysis in a one-pot process, offering an efficient and sustainable approach to complex molecules. nih.gov These cascades can involve multiple enzymatic steps or a combination of enzymatic and chemical transformations. nih.gov

For the synthesis of pyrrolidinone derivatives, a cascade can be designed where the product of one enzymatic reaction becomes the substrate for the next. nih.gov For instance, a transaminase can be used to form a chiral amine from a keto ester, which then cyclizes to the lactam. uniovi.es This amination-lactamization cascade has been successfully applied to the synthesis of various lactams, including those derived from γ- and δ-keto esters. researchgate.netuniovi.es The versatility of this strategy is demonstrated by the ability to produce a wide range of lactams by employing a set of commercially available transaminases. researchgate.net

These one-pot, multi-step enzymatic cascades can convert racemic substrates to chiral products with high enantiomeric excess and yield. mdpi.com The integration of biocatalysts in such cascades alleviates the need for intermediate purification and protecting group manipulations, leading to more cost-effective and environmentally friendly synthetic routes. nih.gov

Enzyme Engineering for Optimized Stereoselectivity in Pyrrolidinone Synthesis

While wild-type enzymes offer remarkable catalytic properties, their natural substrate scope, stability, or stereoselectivity may not be optimal for specific industrial applications. researchgate.net Protein engineering, particularly directed evolution, has become a powerful tool to tailor enzymes for desired properties. nobelprize.org

Directed evolution involves iterative rounds of gene mutagenesis and screening to identify enzyme variants with improved characteristics. This strategy has been successfully applied to ω-transaminases to enhance their activity, stability, and stereoselectivity for the synthesis of chiral amines and their derivatives. frontiersin.orgalmacgroup.com For example, through directed evolution, a transaminase was engineered to exhibit a 5 x 10^5-fold increase in activity for a specific substrate. frontiersin.org

By reshaping the substrate-binding pocket, enzyme engineering can fine-tune the stereoselectivity of a transaminase, enabling the synthesis of either enantiomer of a target molecule with high purity. researchgate.net This approach is crucial for developing robust biocatalysts for the large-scale production of enantiomerically pure pyrrolidinones and other pharmaceutical intermediates. researchgate.netalmacgroup.com

Chiral Induction and Organocatalytic Approaches

In addition to biocatalysis, chiral induction using small organic molecules as catalysts (organocatalysis) provides a powerful strategy for the asymmetric synthesis of this compound precursors.

Asymmetric Michael Addition for Pyrrolidinone Precursors

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction that can be catalyzed by chiral organocatalysts to produce enantiomerically enriched products. mdpi.comrsc.org In the context of pyrrolidinone synthesis, this reaction is used to create the chiral carbon framework of the target molecule.

Typically, a ketone or aldehyde is reacted with a nitroolefin in the presence of a chiral pyrrolidine-based organocatalyst. rsc.orgacs.org These catalysts, often derived from proline, activate the carbonyl compound to form a nucleophilic enamine intermediate, which then adds to the nitroolefin in a stereocontrolled manner. mdpi.com The resulting γ-nitro carbonyl compound can then be converted to the corresponding pyrrolidinone through subsequent reduction and cyclization steps.

Various pyrrolidine-based organocatalysts have been developed, including those with sulfonamide or carbamate (B1207046) moieties, which have shown high efficiency and stereoselectivity in the Michael addition of ketones and aldehydes to nitroolefins. mdpi.com These reactions can often be performed under mild, and sometimes neat (solvent-free), conditions. mdpi.com

| Catalyst Type | Reactants | Product Type | Key Feature | Reported Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Pyrrolidine-based organocatalysts | Ketones/Aldehydes + Nitroolefins | γ-Nitro carbonyl compounds | Enamine-mediated catalysis for stereocontrolled C-C bond formation | Up to 99% ee and >97:3 dr | acs.org |

Sharpless Asymmetric Dihydroxylation in Enantiopure Precursor Synthesis

The Sharpless asymmetric dihydroxylation is a powerful and reliable method for the enantioselective synthesis of vicinal diols from prochiral olefins. This reaction can be strategically employed to introduce key stereocenters in a precursor molecule that can then be elaborated to this compound.

An example of this strategy involves the asymmetric dihydroxylation of an appropriate olefinic precursor to create a chiral diol. This diol can then be converted through a series of transformations, including the introduction of a nitrogen atom and subsequent cyclization, to yield the desired enantiopure pyrrolidinone. A concise synthesis of (-)-codonopsinine, a pyrrolidine (B122466) alkaloid, utilized a Sharpless asymmetric dihydroxylation as a key step to establish the stereochemistry of the molecule. acs.org This highlights the utility of this reaction in building complex chiral molecules from simple starting materials.

L-Proline-Derived and Cinchona Alkaloid-Derived Catalysis for Chiral Amino Acid Derivatives

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. L-proline and its derivatives, along with Cinchona alkaloids, are prominent classes of organocatalysts that have been successfully employed in the synthesis of chiral molecules. nih.govnih.govlibretexts.org

L-Proline , a naturally occurring chiral amino acid, acts as a bifunctional catalyst, utilizing its secondary amine and carboxylic acid moieties to activate substrates. nih.govlibretexts.org It is known to catalyze a wide range of asymmetric transformations, including aldol (B89426) and Mannich reactions, which are fundamental for constructing carbon-carbon bonds with high stereocontrol. nih.govlibretexts.org The synthesis of chiral quaternary amino acids has been achieved using proline-based catalysis. libretexts.org

Cinchona alkaloids , such as quinine (B1679958) and cinchonidine, and their derivatives are privileged chiral scaffolds in organocatalysis. tut.ac.jpdovepress.com Their rigid structure and multiple functional groups allow for effective chiral induction in a variety of reactions. tut.ac.jp Modified Cinchona alkaloids, particularly those with functionalities at the C9 position, have been developed as highly efficient catalysts for asymmetric additions, including Mannich reactions, leading to the synthesis of β-amino esters and other chiral building blocks. dovepress.commdpi.com For instance, Cinchona alkaloid-derived thiourea (B124793) catalysts have demonstrated excellent enantioselectivities in the Mannich-type reaction of imines with malonate esters. mdpi.com

Asymmetric Phase-Transfer Catalysis in Pyrrolidinone Synthesis

Asymmetric phase-transfer catalysis (PTC) is a versatile and practical method for the enantioselective synthesis of organic compounds under mild biphasic conditions. nih.gov This technique relies on chiral, non-racemic onium salts or crown ethers to facilitate the transfer of a reactant from one phase to another, enabling a stereoselective reaction. nih.gov The rational design of the phase-transfer catalyst is crucial for achieving high efficiency and enantioselectivity. nih.gov

In the context of pyrrolidinone synthesis, asymmetric PTC has been instrumental in establishing key stereocenters. For example, the alkylation of glycine (B1666218) derivatives using chiral phase-transfer catalysts derived from Cinchona alkaloids has been a successful strategy for the synthesis of α,α-disubstituted amino acids, which are precursors to chiral lactams. acs.org The use of doubly quaternized Cinchona alkaloids has proven particularly effective in certain cyclization reactions. acs.org Furthermore, the Michael addition of pronucleophiles like γ-butenolide and N-Boc-pyrrolidone to nitroalkenes, catalyzed by Cinchona-based phase-transfer catalysts, provides access to functionalized pyrrolidinone derivatives, albeit with moderate enantioselectivity in some cases. researchgate.netmdpi.com

Chiral Brønsted Acid Catalysis for Pyrrolidinone Motifs

Chiral Brønsted acid catalysis has become a cornerstone of asymmetric synthesis, with catalysts ranging from weakly acidic thioureas to highly acidic phosphoric acids. rsc.orgresearchgate.net These catalysts activate substrates through hydrogen bonding or protonation, facilitating a wide array of enantioselective transformations. acs.org The acidity of the Brønsted acid can be tuned to suit the specific requirements of a reaction. rsc.org

For the synthesis of pyrrolidinone motifs, chiral Brønsted acids have enabled key bond-forming reactions. A notable application is the highly enantioselective intramolecular hydroamination of alkenes, catalyzed by a chiral Brønsted acid, to construct chiral pyrrolidines bearing a tetrasubstituted carbon stereocenter. nih.gov This method utilizes a thiourea group that acts as both an activating and a directing group. nih.gov The development of new, highly acidic BINOL-derived phosphoryl bis((trifluoromethyl)sulfonyl) methanes (BPTMs) has expanded the scope of asymmetric Brønsted acid catalysis, showing remarkable activity and enantioselectivity in reactions such as the Mukaiyama–Mannich reaction, which can be a key step in the synthesis of precursors to chiral pyrrolidinones. acs.org

Chiral Aldehyde-Induced Tandem Conjugated Addition-Lactamization

A novel and efficient strategy for the construction of highly substituted pyroglutamic acids, which are derivatives of pyrrolidinone, involves a chiral aldehyde-induced tandem conjugated addition-lactamization reaction. rsc.org This methodology provides access to complex pyrrolidinone structures with multiple stereocenters in a single synthetic operation.

In a recent study, a catalytic asymmetric tandem reaction was developed that combines a chiral aldehyde-catalyzed conjugate addition with an intramolecular lactamization. rsc.org This process generates fully substituted pyroglutamic acids bearing three vicinal chiral centers with good to excellent yields and stereoselectivities. rsc.org The proposed reaction mechanism suggests that the chiral aldehyde plays a crucial role in controlling the stereochemical outcome of the reaction. rsc.org This approach represents a significant advancement in the synthesis of complex chiral lactams.

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis offers a powerful and versatile platform for the synthesis of complex organic molecules, including chiral pyrrolidinones. Palladium and nickel catalysts, in particular, have been extensively studied for their ability to mediate a wide range of asymmetric transformations.

Palladium-Catalyzed C-H Activation and Functionalization of 1-Phenylpyrrolidin-2-one

Palladium-catalyzed C-H activation has emerged as a highly efficient strategy for the direct functionalization of otherwise inert C-H bonds. researchgate.netrsc.orgnih.govresearchgate.net This approach avoids the need for pre-functionalized substrates, leading to more atom-economical and streamlined synthetic routes.

In the context of pyrrolidinone synthesis, palladium-catalyzed C-H activation of 1-phenylpyrrolidin-2-one has been utilized to introduce various substituents at the ortho-position of the phenyl ring. researchgate.netrsc.orgnih.govresearchgate.netscispace.com For instance, the reaction of 1-phenylpyrrolidin-2-one with epoxides, using an O-coordinating directing group, proceeds via a 6,4-palladacycle intermediate to afford β-hydroxy functionalized products. researchgate.netrsc.orgnih.govresearchgate.net Sanford-type arylations using diazonium salts under dual Pd/Ru catalysis have also been employed to synthesize arylated 1-phenylpyrrolidin-2-one derivatives. scispace.com These methods provide a direct route to functionalized pyrrolidinones that can serve as versatile intermediates for further synthetic manipulations.

| Catalyst System | Reactants | Product | Key Features |

| Palladium with O-coordinating directing group | 1-Phenylpyrrolidin-2-one, Epoxides | β-Hydroxy functionalized 1-phenylpyrrolidin-2-one | Proceeds via a 6,4-palladacycle intermediate. researchgate.netrsc.orgnih.govresearchgate.net |

| Dual Pd/Ru catalysis | 1-Phenylpyrrolidin-2-one, Diazonium salts | Arylated 1-phenylpyrrolidin-2-one | Sanford-type arylation. scispace.com |

Chiral Nickel Catalyst Applications in Pyrrolidinone Synthesis

Nickel catalysis has gained prominence in asymmetric synthesis due to the unique reactivity of nickel complexes and the lower cost of nickel compared to precious metals like palladium. Chiral nickel catalysts have been successfully applied to the synthesis of pyrrolidinones, particularly for the construction of α-functionalized derivatives.

A significant development is the nickel-catalyzed asymmetric 1,4-arylcarbamoylation of unactivated 1,3-dienes tethered to a carbamoyl (B1232498) fluoride. chinesechemsoc.org This method provides access to enantioenriched α-alkenyl pyrrolidinones bearing a quaternary stereocenter in high yields and with broad functional group tolerance. chinesechemsoc.org The reaction is believed to proceed through a η³-π-allyl nickel intermediate. chinesechemsoc.org This chiral ligand-controlled transformation effectively overcomes the intrinsic substrate control, enabling the synthesis of highly functionalized and stereochemically complex pyrrolidinone structures. chinesechemsoc.org

| Catalyst System | Reactants | Product | Key Features |

| Chiral Nickel Catalyst | 1,3-Diene tethered to carbamoyl fluoride, Arylboronic acids | α-Alkenyl pyrrolidinone with a quaternary stereocenter | Asymmetric 1,4-arylcarbamoylation. chinesechemsoc.org |

Stereospecific and Enantioselective Routes to this compound and its Direct Precursors

The preparation of enantiomerically enriched this compound has been successfully achieved through various innovative synthetic strategies, with a significant focus on biocatalytic and asymmetric chemical catalysis.

A prominent and efficient method involves the dynamic kinetic resolution (DKR) of a racemic precursor catalyzed by ω-transaminases. researchgate.netmdpi.com This chemoenzymatic approach starts from a commercially available compound and proceeds in just three steps. researchgate.net The key step is an enzymatic enantioselective amination reaction. researchgate.netmdpi.com Researchers have optimized conditions such as co-solvent and pH to enhance the enantioselectivity of this transformation. researchgate.net For instance, using the (R)-selective ω-transaminase ATA-117, this compound has been synthesized in excellent yields and high stereoselectivity, even on a multi-gram scale. researchgate.net This method is advantageous as it circumvents the need for challenging racemic amine derivatives. mdpi.com The process involves the enzymatic transamination of a precursor like 4-oxo-3-phenylbutyric acid ethyl ester, which is followed by a spontaneous cyclization to yield the desired this compound. researchgate.net While initial reports showed moderate enantiomeric excess (ee), further optimization has led to significant improvements. researchgate.net

Another stereospecific approach involves an aza-Baeyer-Villiger rearrangement. This method has demonstrated high regioselectivity and stereospecificity, with over 99% enantiospecificity reported in the synthesis of related γ-lactams. orgsyn.org

Asymmetric synthesis routes have also been developed. One such method utilizes a chiral binaphthyl phosphate (B84403) organocatalyst in an asymmetric Pictet-Spengler reaction to produce related chiral scaffolds with good yields and enantiomeric excess. mdpi.com Furthermore, the synthesis of (R)-phenylpiracetam, a derivative of this compound, has been accomplished by using the chiral (4R)-enantiomer as a starting material, ensuring the retention of configuration at the C-4 position. caldic.com This highlights the utility of starting with an enantiomerically pure precursor to achieve the desired final product stereochemistry.

The synthesis of precursors for this compound has also been a subject of investigation. For example, an asymmetric Michael addition of 2-nitroprop-1-enylbenzene (B1658986) to diethyl malonate has been employed to synthesize precursors that can then be converted to the target molecule. rsu.lvebi.ac.uk This involves the chromatographic separation of diastereomers followed by reductive cyclization. rsu.lvebi.ac.uk

| Method | Key Reagents/Catalysts | Precursor | Key Features |

| Dynamic Kinetic Resolution | (R)-selective ω-transaminase (e.g., ATA-117) | 4-oxo-3-phenylbutyric acid ethyl ester | Chemoenzymatic, high yield and stereoselectivity, scalable. researchgate.net |

| Aza-Baeyer-Villiger Rearrangement | O-(diphenylphosphinyl)hydroxylamine (DPPH) | 3-phenylcyclobutanone | High regioselectivity and >99% enantiospecificity. orgsyn.org |

| Asymmetric Michael Addition | Diethyl malonate, 2-nitroprop-1-enylbenzene | Diethyl malonate, 2-nitroprop-1-enylbenzene | Leads to diastereomeric precursors which are then separated and cyclized. rsu.lvebi.ac.uk |

| Use of Chiral Precursor | (4R)-4-phenylpyrrolidin-2-one | (4R)-4-phenylpyrrolidin-2-one | Ensures retention of stereochemistry for synthesis of derivatives like (R)-phenylpiracetam. caldic.com |

Chromatographic and Crystallization-Based Enantiomeric Separation Techniques

The separation of enantiomers from a racemic mixture, known as chiral resolution, is a critical process in obtaining enantiopure compounds like this compound. Both chromatographic and crystallization-based methods have been effectively employed for this purpose.

Chromatographic Separation:

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. For 4-substituted pyrrolidin-2-one derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have proven to be particularly effective. researchgate.net The choice of the polysaccharide backbone (amylose or cellulose) and the specific substituents on the polymer have a significant impact on the chiral recognition and separation efficiency. researchgate.net

Studies have shown that amylose-based CSPs often provide the best separation for 4C-substituted pyrrolidin-2-one derivatives. researchgate.net The separation can be performed under normal phase or polar organic modes, and the nature of the alcohol used as a modifier in the mobile phase can influence both retention and resolution. researchgate.net For instance, the preparative resolution of 3-ethyl-3-phenylpyrrolidin-2-one, a related compound, was successfully achieved using a Chiralcel OJ stationary phase in the polar-organic mode. nih.gov

Crystallization-Based Separation:

Crystallization-based methods offer a cost-effective alternative to chromatography for large-scale enantiomeric resolution. uctm.edu These techniques rely on the different physical properties of diastereomeric salts or the direct crystallization of a single enantiomer from a racemic mixture.

One approach is diastereomeric salt formation, where a racemic mixture is reacted with a chiral resolving agent to form two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization. google.com

Another powerful technique is preferential crystallization, which is applicable to conglomerate-forming systems where the two enantiomers crystallize as separate entities. uctm.eduresearchgate.net This process involves seeding a supersaturated racemic solution with crystals of the desired enantiomer to induce its crystallization. The resolution of β-aryl-γ-lactams, including derivatives of 4-phenylpyrrolidin-2-one, has been achieved using (S)-naproxen as a resolving agent. nih.govmdpi.com

Co-crystallization is another emerging crystallization-based separation method. This involves the use of an optically active coformer that selectively crystallizes with one enantiomer from the racemic mixture. google.com The process is based on forming co-crystals rather than salts and depends on the specific interactions within the crystal lattice. google.com The selection of the coformer and solvent is crucial for the success of this method. google.com

| Technique | Principle | Key Factors | Example Application |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Type of CSP (e.g., polysaccharide-based), mobile phase composition. researchgate.net | Separation of 4C-substituted pyrrolidin-2-one derivatives on amylose and cellulose-based columns. researchgate.net |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with different solubilities. | Choice of chiral resolving agent. google.com | General principle for chiral resolution. google.com |

| Preferential Crystallization | Seeding a supersaturated racemic solution to crystallize one enantiomer. | System must form a conglomerate, seeding conditions. uctm.eduresearchgate.net | Resolution of β-aryl-γ-lactams using (S)-naproxen. nih.govmdpi.com |

| Co-crystallization | Selective crystallization of one enantiomer with a chiral coformer. | Choice of coformer and solvent, ternary phase diagram. google.com | General principle for chiral resolution of compounds with amide groups. google.com |

Medicinal Chemistry and Pharmacological Investigations of R 4 Phenylpyrrolidin 2 One and Its Analogs

Central Nervous System (CNS) Activity Profiling

The pyrrolidin-2-one ring serves as a fundamental pharmacophore in a class of drugs known as racetams, which have been a subject of interest for their effects on the central nervous system since the 1960s. caldic.com The introduction of a phenyl group at the 4-position of the pyrrolidinone core, as seen in (R)-4-Phenylpyrrolidin-2-one, has led to the development of derivatives with a wide spectrum of CNS activities. researchgate.net The biological activity of compounds based on this heterocycle is significantly influenced by the stereochemistry at the chiral center and the nature of introduced pharmacophore groups. nih.govmdpi.com

The pyrrolidin-2-one structure is the foundation for numerous nootropic agents, designed to enhance cognitive functions such as memory and learning. caldic.comresearchgate.net Phenylpiracetam, the racemic mixture containing this compound, was developed in 1983 and is considered 20 to 60 times more potent than its predecessor, piracetam (B1677957), due to the phenyl group enhancing its ability to cross the blood-brain barrier. nootropicsexpert.com

Research has focused on isolating specific stereoisomers to improve the pharmacological profile. caldic.com The (R)-enantiomer of phenylpiracetam, also known as (R)-Phenotropil, is recognized for its ability to improve memory, focus, and mental clarity. musechem.com Further modifications, such as the addition of a methyl group, have led to compounds like (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide (E1R). caldic.com Studies have shown that E1R enhances cognition and alleviates scopolamine-induced cholinergic dysfunction in mice. nih.govwikipedia.org Its cognition-enhancing activity is reported to be higher than that of (R)-phenylpiracetam. wikipedia.org

New derivatives have been designed based on the 4-phenylpyrrolidone structure to create agents that combine nootropic and anticonvulsant properties. researchgate.net For instance, a novel water-soluble derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate, has been synthesized and assessed for its potential to improve cognitive functions following ischemic brain injury. mdpi.com In animal models, this compound was shown to increase activity and curiosity while reducing anxiety levels. mdpi.com

Table 1: Nootropic and Cognitive Enhancement Research on Phenylpyrrolidinone Derivatives

| Compound/Derivative | Subject/Model | Key Findings | Citations |

| (R)-Phenylpiracetam ((R)-Phenotropil) | General Research | Recognized for improving memory, focus, and mental clarity. musechem.com | musechem.com |

| (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide (E1R) | Mice (Passive Avoidance & Y-maze tests) | Enhanced cognition, alleviated scopolamine-induced cognitive impairment, and did not affect locomotor activity. nih.govwikipedia.org | nih.govwikipedia.org |

| 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | Mice | Possessed distinct nootropic activity comparable to the reference drug piracetam. researchgate.net | researchgate.net |

| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate | Intact Rats (OFT & LDB tests) | Increased animal activity and curiosity, reduced anxiety levels. mdpi.com | mdpi.com |

The pyrrolidinone scaffold is a known source of compounds with significant anticonvulsant activity. researchgate.net Phenylpiracetam itself has demonstrated anticonvulsant effects and is used as an add-on therapy in epilepsy. wikipedia.org Research has expanded to a variety of its derivatives.

Studies on 1-acyl-2-pyrrolidinone derivatives showed anticonvulsant effects in picrotoxin-induced seizure models, with the mechanism potentially linked to the release of GABA. nih.gov More targeted research on 4-phenylpyrrolidone derivatives has yielded compounds with potent anticonvulsant properties. For example, 1-(o-chloro-p-sulfamoyl-phenyl)-4-phenyl-pyrrolidin-2-one was found to have strong anticonvulsant activity against seizures induced by electroshock or pentylenetetrazol in both rats and mice. nih.gov The placement of the unsubstituted phenyl ring at the 4-position was noted as crucial for this activity. nih.gov

In another study, new 4-phenylpyrrolidone derivatives were synthesized, with the 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid emerging as the most active compound, surpassing the reference drug levetiracetam (B1674943) in all tests conducted. researchgate.net The mechanisms of action for these derivatives are diverse. Some studies suggest the involvement of serotonergic or α1-adrenergic receptors. nih.gov Other research into hybrid compounds of pyrrolidine-2,5-dione points towards the modulation of voltage-gated sodium and calcium ion channels. mdpi.comresearchgate.net Furthermore, the positive allosteric modulator of the sigma-1 receptor, E1R, has been shown to increase the threshold for both clonic and tonic seizures induced by GABA antagonists. mdpi.com

Table 2: Anticonvulsant Activity of Pyrrolidinone Derivatives

| Compound/Derivative | Test Model | Result | Potential Mechanism | Citations |

| 1-decanoyl-2-pyrrolidinone & 1-dodecanoyl-2-pyrrolidinone | Picrotoxin-induced seizure (mice) | Showed high anticonvulsant activity. | Release of GABA by hydrolysis. | nih.gov |

| 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | Corazole antagonism test (mice) | Surpassed the reference drug levetiracetam in all tests. | Not specified. | researchgate.net |

| EP-40 | Maximal Electroshock (MES) test (mice) | Significantly reduced the incidence of seizures. | Affinity to serotonergic or α1-adrenergic receptors. | nih.gov |

| EP-42 and EP-46 | Pentetrazole (PTZ)-induced seizures (mice) | Demonstrated anticonvulsant activity. | Affinity to serotonergic or α1-adrenergic receptors; GABA-ergic activity. | nih.gov |

| 1-(o-chloro-p-sulfamoyl-phenyl)-4-phenyl-pyrrolidin-2-one | Electroshock or PTZ-induced seizures (rats & mice) | Potent anticonvulsant activities. | Not specified. | nih.gov |

| E1R | PTZ and Bicuculline-induced seizures (mice) | Significantly increased thresholds to tonic and clonic seizures. | Positive allosteric modulation of Sigma-1 Receptors. | mdpi.com |

The chirality of phenylpyrrolidinone derivatives plays a critical role in their potential as antidepressant and anxiolytic agents. nih.govnih.gov Phenylpiracetam has been reported to improve symptoms associated with depression and anxiety. wikipedia.org A patent was filed for the use of N-carbamoylmethyl-4(R)-phenyl-2-pyrrolidinone, the R-enantiomer of phenylpiracetam, specifically as an antidepressant. google.com

Recent research has explored new analogs, such as a taurine-containing derivative of 4-phenylpyrrolidone, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate. nih.govresearchgate.netmdpi.com In a chronic unpredictable mild stress (CUMS) model in rats, this compound demonstrated a significant antidepressant effect, which was comparable to the reference drug Fluoxetine. researchgate.netmdpi.com The study observed that the compound effectively reduced immobilization time in the forced swim test and increased exploratory behavior. researchgate.netmdpi.com Mechanistically, its administration led to increased concentrations of serotonin (B10506) in the hippocampus and striatum and reduced levels of blood plasma corticosterone. researchgate.netmdpi.com

The anxiolytic effects of some pyrrolidinone derivatives may be linked to their interaction with other receptor systems. For example, the anxiolytic-like effects of benzodiazepines have been shown to be attenuated by ligands that act as antagonists to the Sigma-1 receptor, suggesting a complex interplay between these systems. nih.gov

Table 3: Antidepressant and Anxiolytic Research on Phenylpyrrolidinone Derivatives

| Compound/Derivative | Subject/Model | Key Findings | Potential Mechanism | Citations |

| N-carbamoylmethyl-4(R)-phenyl-2-pyrrolidinone | Patent Application | Claimed for use as an antidepressant. | Not specified in detail. | google.com |

| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate | Rats (CUMS model) | Antidepressant activity comparable to Fluoxetine; reduced immobilization time. | Increased hippocampal and striatal serotonin; reduced plasma corticosterone. | nih.govresearchgate.netmdpi.com |

| Phenylpiracetam | Clinical Reports | Improves symptoms of depression and anxiety. | Not specified. | wikipedia.org |

The sigma-1 receptor, a unique protein primarily located at the endoplasmic reticulum, has emerged as a key target for phenylpyrrolidinone derivatives. researchgate.netwikipedia.org Several analogs have been identified as positive allosteric modulators (PAMs) of this receptor, meaning they bind to a site other than the primary binding site to enhance the receptor's activity. researchgate.netnih.gov

The first drug identified as an allosteric modulator of the sigma-1 receptor was the anticonvulsant phenytoin. nih.gov More recently, research has focused on stereoisomers of methylphenylpiracetam (2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide). researchgate.netfrontiersin.org Studies have demonstrated that all stereoisomers of this compound act as PAMs of the sigma-1 receptor. researchgate.netfrontiersin.org However, there is clear stereoselectivity; isomers with an R-configuration at the C-4 chiral center of the pyrrolidinone ring are more effective PAMs than their corresponding optical antipodes. researchgate.netfrontiersin.org

Specifically, the (4R,5S) isomer, known as E1R, and the (4R,5R) isomer were found to be the most potent. wikipedia.orgresearchgate.net In vitro experiments showed that pretreatment with E1R enhanced the effect of a selective sigma-1 receptor agonist, PRE-084. nih.gov This positive allosteric modulation is believed to be the primary mechanism behind E1R's cognition-enhancing and antiseizure effects, making it a selective allosteric sigma-1 receptor modulator. nih.govnih.govnih.gov

Table 4: Sigma-1 Receptor Positive Allosteric Modulatory Effect of Methylphenylpiracetam Stereoisomers

| Enantiomer | Configuration | Relative PAM Effect (%) | Citations |

| E1R | erythro-(4R,5S) | 222 ± 37 | wikipedia.org |

| T1R | threo-(4R,5R) | 191 ± 23 | wikipedia.org |

| E1S | erythro-(4S,5R) | 141 ± 40 | wikipedia.org |

| T1S | threo-(4S,5S) | 147 ± 31 | wikipedia.org |

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is critical for fast synaptic transmission in the CNS, and its modulation is a target for neuroprotective and cognitive-enhancing drugs. nih.gov The racetam class of drugs, which are structurally related to this compound, includes some of the earliest identified positive allosteric modulators of AMPA receptors, such as aniracetam (B1664956) and its derivatives. nih.gov

A novel derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate, has been investigated for its neuroprotective capabilities, with molecular docking and dynamics studies supporting the hypothesis that it could affect AMPA receptor function. mdpi.comscispace.com In vitro experiments demonstrated that this compound had a significant neuroprotective effect against glutamate-induced neurotoxicity in primary cortical neuron cultures. mdpi.com This suggests that modulation of the glutamatergic system, potentially through AMPA receptors, is a viable mechanism for the neuroprotective effects observed with certain phenylpyrrolidinone derivatives. mdpi.comresearchgate.net

Receptor Modulation Studies

γ-Aminobutyric Acid (GABA) Derivative Mimicry and Analog Development

The pyrrolidin-2-one structure, also known as a γ-lactam, is a core feature of numerous compounds designed as cyclic analogs and mimics of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. The development of such analogs is a key strategy in medicinal chemistry to create molecules with improved pharmacokinetic properties, such as enhanced stability and the ability to cross the blood-brain barrier, compared to GABA itself.

The 4-phenylpyrrolidin-2-one scaffold is a direct cyclic analog of β-phenyl-GABA (Phenibut), a compound known for its psychotropic and anticonvulsant properties. mdpi.comscielo.org.mx Similarly, the 4-(4-chlorophenyl)pyrrolidin-2-one analog serves as a precursor to Baclofen, a muscle relaxant that acts as a GABA-B receptor agonist. mdpi.comscielo.org.mx The synthesis of these 4-arylpyrrolidin-2-ones provides access to important GABA derivatives. nih.gov One method to achieve this involves the Heck-Matsuda arylation of 3-pyrroline (B95000) with aryldiazonium salts. nih.gov

Enzymatic methods have also been developed to produce enantiomerically enriched 4-arylpyrrolidin-2-ones. researchgate.net For instance, a dynamic kinetic resolution using ω-transaminases can catalyze the enantioselective amination of a precursor, which then undergoes spontaneous cyclization to form this compound. researchgate.net This biocatalytic approach is presented as a general method for accessing cyclic analogs of GABA derivatives. researchgate.net

Molecular modeling studies have explored the interaction of pyrrolidine (B122466) derivatives with GABA receptors. Docking studies on N-acyl derivatives of 2-oxo-1-pyrrolidine acetamide (B32628) suggest a high affinity for the GABA-A receptor binding site, with interaction energies superior to GABA itself and other nootropic drugs like piracetam. semanticscholar.org Other research has focused on synthesizing various pyrrolidinone derivatives, such as 1-acyl-2-pyrrolidinones, and investigating their potential to release GABA through hydrolysis, thereby exerting anticonvulsant effects. nih.govacs.org These findings underscore the value of the pyrrolidinone scaffold in designing novel GABAergic agents.

Anti-Inflammatory Activity of α-Methylene-γ-Lactams Including this compound Derivatives

The α-methylene-γ-lactone motif is a well-known pharmacophore found in many natural products, particularly sesquiterpene lactones, which exhibit significant anti-inflammatory and anticancer activities. researchgate.netwur.nl The α-methylene-γ-lactam ring is a nitrogen-containing isostere of this lactone, and its derivatives have been investigated for similar biological activities. researchgate.netjptcp.com The electrophilic α,β-unsaturated carbonyl system in these structures is believed to be crucial for their biological effects, often acting as a Michael acceptor that can covalently bind to nucleophilic residues, such as cysteine, in key signaling proteins like NF-κB. wur.nljptcp.combiorxiv.org

Research into the anti-inflammatory potential of α-methylene-γ-lactams has shown promising results. A study evaluating a series of α-methylene-γ-lactams, including derivatives of 4-phenylpyrrolidin-2-one, demonstrated their ability to inhibit ear edema in a mouse model. researchgate.netjptcp.comiaea.org In this assay, which uses TPA (12-O-tetradecanoylphorbol 13-acetate) to induce inflammation, several of the tested lactams showed efficacy comparable to or even surpassing the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. researchgate.netiaea.org

For example, 4-(4-chlorophenyl)-3-methylenepyrrolidin-2-one (compound 3) exhibited a particularly high inhibition of ear edema. jptcp.comiaea.org The anti-inflammatory effects of these compounds are linked to the suppression of pro-inflammatory cytokines through various mechanisms. jptcp.com Some studies suggest that these lactams can repolarize pro-inflammatory M1 macrophages towards an anti-inflammatory M2 phenotype and interfere with the DNA binding activity of NF-κB, a key transcription factor in the inflammatory response. biorxiv.org The electrophilicity of the α-methylene group appears to correlate with the anti-inflammatory activity. jptcp.combiorxiv.orgnih.gov

Table 1: Anti-inflammatory Activity of α-Methylene-γ-Lactam Derivatives

| Compound | Structure | % Edema Inhibition (10 µg/ear) |

|---|---|---|

| 1 | 3-methylene-4-phenylpyrrolidin-2-one | 24.81 ± 1.11% |

| 3 | 4-(4-chlorophenyl)-3-methylenepyrrolidin-2-one | 32.42 ± 5.97% |

| 5 | 5-ethyl-3-methylene-4-phenylpyrrolidin-2-one | 28.73 ± 1.71% |

| Indomethacin | Reference Drug | 31.90 ± 0.06% |

Data sourced from in vivo TPA-induced mouse ear edema assay. iaea.org

Anticancer and Antimicrobial Potential of Pyrrolidinone Scaffolds

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities, including significant anticancer and antimicrobial properties. semanticscholar.orgplos.org

Anticancer Activity Numerous studies have highlighted the potential of pyrrolidinone derivatives as anticancer agents. rsc.org For instance, a series of 5-oxopyrrolidine derivatives were synthesized and tested for their in vitro anticancer activity against the A549 human lung adenocarcinoma cell line. semanticscholar.org The results showed that compounds incorporating 1,3,4-oxadiazolethione and 4-aminotriazolethione moieties exhibited potent activity, reducing cancer cell viability significantly more than the reference drug, cytarabine. nih.gov Another study focused on pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety, a pharmacophore present in potent anticancer agents like combretastatin. nih.gov

Furthermore, dispiro pyrrolidine derivatives have been screened against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with some analogs showing good activity comparable to the standard drug doxorubicin. rsc.org The structural diversity achievable with the pyrrolidinone scaffold allows for fine-tuning of activity, with factors like the nature and position of substituents on the phenyl ring influencing the potency. rsc.org

Table 2: Anticancer Activity of Selected 5-Oxopyrrolidine Derivatives against A549 Cells

| Compound | Key Structural Moiety | Cell Viability (%) |

|---|---|---|

| 18 | 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione | 28.0 |

| 19 | 4-amino-5-mercapto-1,2,4-triazole | 29.6 |

| 21 | 5-nitrothiophene hydrazone | - |

| Cytarabine | Reference Drug | 55.4 |

Data shows the viability of A549 human lung adenocarcinoma cells after treatment. semanticscholar.orgnih.gov

Antimicrobial Potential The pyrrolidinone scaffold has also been a fruitful starting point for the development of new antimicrobial agents to combat the growing challenge of drug resistance. semanticscholar.org Derivatives have shown activity against a broad spectrum of pathogens. For example, certain 3-chloro-1,4-naphthoquinone derivatives of 5-oxo-1-(4-aminophenyl)pyrrolidine-3-carboxylic acid exhibited good antifungal activity at low concentrations against Candida tenuis and Aspergillus niger. nih.gov

In another investigation, a series of 2,3-pyrrolidinedione derivatives were evaluated for their activity against oral pathogens. One promising compound demonstrated significant antimicrobial and antibiofilm activity against Streptococcus mutans and Candida albicans, with potency comparable to chlorhexidine, a widely used oral antiseptic. Furthermore, a 5-oxopyrrolidine derivative bearing a 5-nitrothiophene substituent showed promising and selective activity against multidrug-resistant Staphylococcus aureus (MRSA) strains. semanticscholar.org These findings demonstrate that pyrrolidinone-based structures are attractive scaffolds for the development of novel agents targeting drug-resistant pathogens. semanticscholar.org

Enzyme Inhibition Assays

α-Glucosidase Inhibitory Activity of Phenylpyrrolidinone Derivatives

Inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase is a key therapeutic strategy for managing type 2 diabetes mellitus. By slowing down the digestion of carbohydrates, these inhibitors can reduce the postprandial spike in blood glucose levels. The pyrrolidinone scaffold has been explored for its potential in this area.

Studies on α-methylene-γ-lactams, which include derivatives of 4-phenylpyrrolidin-2-one, have assessed their α-glucosidase inhibitory potential in vitro. researchgate.netjptcp.com While all seven tested lactams showed moderate inhibition of the enzyme, their efficacy was lower than that of acarbose, a standard antidiabetic drug. jptcp.com Among the tested compounds, 4-(4-chlorophenyl)-5-ethyl-3-methylenepyrrolidin-2-one (compound 7) displayed the highest inhibitory effect. researchgate.netiaea.org

Other research has investigated N-acetylpyrrolidine derivatives. Compounds N-(benzyl)-2-acetylpyrrolidine (4a) and N-(tosyl)-2-acetylpyrrolidine (4b) were found to have significant inhibitory potential against α-glucosidase, with IC50 values of 0.52 mM and 1.64 mM, respectively. Kinetic studies revealed that these compounds act as mixed-type inhibitors, suggesting they can bind to both the free enzyme and the enzyme-substrate complex. These results indicate that phenylpyrrolidinone derivatives are a promising class of compounds for developing new α-glucosidase inhibitors.

Table 3: In Vitro α-Glucosidase Inhibition by Pyrrolidinone Derivatives

| Compound | Class | Inhibition / IC₅₀ Value |

|---|---|---|

| N-(benzyl)-2-acetylpyrrolidine (4a) | N-acetylpyrrolidine | IC₅₀: 0.52 ± 0.02 mM |

| N-(tosyl)-2-acetylpyrrolidine (4b) | N-acetylpyrrolidine | IC₅₀: 1.64 ± 0.08 mM |

| 4-(4-chlorophenyl)-5-ethyl-3-methylenepyrrolidin-2-one (7) | α-Methylene-γ-Lactam | 50.68 ± 1.67% Inhibition [1mM] |

| Acarbose | Reference Drug | 87.98 ± 1.86% Inhibition [1mM] |

Data sourced from in vitro α-glucosidase assays. iaea.org

Cholinesterase (AChE and BChE) Inhibition by Pyrrolidinediones

The inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic approach for managing the symptoms of Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can help to alleviate the cognitive decline associated with the disease. The pyrrolidinedione skeleton has been identified as a promising scaffold for the design of new cholinesterase inhibitors.

A study on an aldehydic-pyrrolidinedione derivative, 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)butanal, demonstrated its prominent inhibitory potential against both AChE and BChE. nih.gov While its potency was lower than the standard drug, the compound showed significant activity, with IC₅₀ values of 103.6 µg/mL for AChE and 132.3 µg/mL for BChE. nih.gov

Further research into more complex structures incorporating the pyrrolidine-2,5-dione moiety has also yielded potent inhibitors. A series of dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] were synthesized and evaluated for their cholinesterase inhibitory properties. Two compounds from this series, 8e and 8g, showed promising efficacy against both enzymes and were found to be more selective for AChE over BChE, a desirable characteristic for potential Alzheimer's disease therapeutics. These findings highlight the versatility of the pyrrolidinedione core in developing novel and effective enzyme inhibitors for neurodegenerative diseases.

Table 4: Cholinesterase Inhibition by Pyrrolidinedione Derivatives

| Compound | Enzyme | IC₅₀ (µg/mL) | % Inhibition (at 1000 µg/mL) |

|---|---|---|---|

| 2-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)butanal | AChE | 103.6 | 71.34 ± 1.92 |

| BChE | 132.3 | 73.42 ± 1.92 | |

| Positive Control (Galantamine) | AChE | 9.8 | - |

| BChE | 7.1 | - |

Data sourced from in vitro anti-cholinesterase studies. nih.gov

Bromodomain Inhibition by Substituted 1-Methyl-4-Phenylpyrrolidin-2-ones

Bromodomains are epigenetic "reader" proteins that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a critical role in the regulation of gene transcription. scielo.org.mx The bromodomain and extra-terminal (BET) family of proteins, particularly BRD4, has emerged as a major therapeutic target in oncology and inflammation. Small molecule inhibitors that block the interaction between bromodomains and acetylated lysines have shown significant therapeutic promise.

The N-methylpyrrolidone chemotype has been identified as a functional mimic of acetyl-lysine, capable of binding to the active site of bromodomains. scielo.org.mx Building on this, a series of substituted 1-methyl-4-phenylpyrrolidin-2-ones were designed and synthesized as potent BRD4 inhibitors using a fragment-based drug design approach. acs.org

Structure-activity relationship (SAR) studies of these compounds revealed that substitutions on the 4-phenyl ring significantly influence their inhibitory activity. mdpi.com A range of regioisomers with both electron-donating and electron-withdrawing substituents were synthesized, leading to compounds with BRD4 inhibitory activity in the low micromolar to nanomolar range. mdpi.com This divergent synthetic route has produced structurally complex, chiral compounds with progressively improved affinity for BRD4. The development of these substituted 1-methyl-4-phenylpyrrolidin-2-ones highlights a successful strategy in leveraging a known fragment to create novel, potent, and cell-active epigenetic modulators. mdpi.com

Structure-Activity Relationship (SAR) and Chirality-Activity Relationship (CAR) Studies

The exploration of this compound and its derivatives has revealed intricate relationships between their three-dimensional structure and their biological effects. Both the stereochemistry of the chiral center at the 4-position of the pyrrolidinone ring and the nature of substituents on the aromatic and heterocyclic rings play critical roles in determining pharmacological efficacy and target selectivity.

The introduction of a substituent into the pyrrolidin-2-one ring creates a chiral center, which can significantly impact the pharmacological activity of the resulting compound. researchgate.net The spatial arrangement of atoms, or stereochemistry, is a crucial factor, as enantiomers of a chiral drug can exhibit different pharmacodynamic and pharmacokinetic properties due to their differential interactions with chiral biological macromolecules like enzymes and receptors. researchgate.netnumberanalytics.com

In the case of phenylpiracetam, a well-known nootropic agent and a close structural analog of this compound, the molecule is clinically used as a racemate, which is a mixture of both (R)- and (S)-enantiomers. researchgate.net However, comparative pharmacological studies of the individual enantiomers have demonstrated clear advantages for one stereoisomer over the other. caldic.com Research has consistently shown that the (4R)-enantiomer, (4R)-2-oxo-4-phenylpyrrolidin-1-carboxamide, also known as (R)-phenylpiracetam, is the more active component. caldic.com This highlights a direct relationship between the stereochemical configuration at the C-4 position and the biological properties of these compounds. caldic.com

Further studies on analogs with a second chiral center, such as (4R,5S)-5-methyl-2-oxo-4-phenylpyrrolidine-1-carboxamide (E1R), have provided deeper insights. The comparative testing of all four stereoisomers of this 5-methyl substituted homolog of phenylpiracetam revealed that E1R is the most active memory-enhancing enantiomer. caldic.com Its cognition-enhancing activity was found to be higher than that of (R)-phenylpiracetam. caldic.com Specifically, diastereoisomers with the erythro configuration of the phenyl and methyl groups in the pyrrolidin-2-one ring were more effective as positive allosteric modulators of the sigma-1 receptor than the diastereoisomers with the threo configuration. caldic.com

These findings underscore the importance of stereochemistry in this class of compounds. The specific three-dimensional orientation of the phenyl group at the C-4 position, as dictated by the (R)-configuration, appears to be optimal for the desired pharmacological interactions. The development of synthetic methods to produce stereochemically pure enantiomers is therefore justified to isolate the most effective and potent therapeutic agent while eliminating less active or potentially off-target isomers. researchgate.netcaldic.com

Table 1: Influence of Stereochemistry on Pharmacological Activity of Phenylpiracetam Analogs

| Compound/Isomer | Key Structural Feature | Observed Pharmacological Effect | Reference |

| (R)-Phenylpiracetam | (4R)-configuration | The most active enantiomer of phenylpiracetam with high nootropic and antidepressant activity. | caldic.com |

| (S)-Phenylpiracetam | (4S)-configuration | Less active enantiomer compared to the (R)-form. | researchgate.net |

| E1R | (4R,5S)-configuration (erythro) | The most active memory-enhancing stereoisomer of 5-methyl-phenylpiracetam; acts as a positive allosteric modulator of the sigma-1 receptor. | caldic.com |

| Threo-diastereoisomers of 5-methyl-phenylpiracetam | (4R,5R) and (4S,5S)-configurations | Less effective as sigma-1 receptor modulators compared to the erythro-isomers. | caldic.com |

Phenyl Ring Modifications: The introduction of a phenyl substituent on the pyrrolidone ring of piracetam was a key discovery that led to the manifestation of anticonvulsant activity alongside nootropic effects. researchgate.net Further SAR studies on various analogs have shown that both the position and the electronic nature of substituents on this phenyl ring are critical.

For a series of pyrrolidine amide derivatives designed as N-acylethanolamine acid amidase (NAAA) inhibitors, SAR data indicated that small, lipophilic substituents at the 3-position of the phenyl ring were preferable for optimal potency. nih.gov For instance, a 3-chloro (3-Cl) substitution was 3.5-fold more effective than the unsubstituted analog, while a 4-chloro (4-Cl) derivative resulted in a nearly 2.7-fold decrease in inhibitory potency. nih.gov This suggests that certain positions on the phenyl ring are more tolerant of modification than others. nih.gov In another study on bromodomain inhibitors, a divergent route using aryl substitution reactions on a 1-methyl-4-phenylpyrrolidin-2-one (B8724582) scaffold led to compounds with progressively improved affinity. nih.gov

Pyrrolidinone Ring and N1-Substituent Modifications: Modifications to the pyrrolidinone ring and its N1-substituent have also been extensively explored. For a series of anticonvulsant agents, introducing both a phenyl group on the pyrrolidone ring and a dimethylphenyl moiety on the N1-acetamide group was hypothesized to enhance the anticonvulsant effect. researchgate.net This hypothesis was confirmed, with the 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid emerging as the most active compound, surpassing the reference drug levetiracetam in several tests. researchgate.net

In the development of inhibitors for the aldo-keto reductase enzyme AKR1C3, SAR studies of 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones revealed that the 2-pyrrolidinone (B116388) moiety was a crucial feature. researchgate.net Variations in the position, co-planarity, or electronic nature of the pyrrolidinone ring were found to severely diminish the compound's activity. researchgate.net This indicates that the pyrrolidinone ring itself is a key pharmacophoric element, likely involved in critical interactions with the biological target. researchgate.net

Table 2: Summary of Structure-Activity Relationships (SAR) for 4-Phenylpyrrolidin-2-one Analogs

| Ring/Position Modified | Substituent Type/Modification | Impact on Pharmacological Activity | Target/Activity | Reference |

| Phenyl Ring (C4) | Introduction of phenyl group | Added anticonvulsant activity to the nootropic profile. | Anticonvulsant, Nootropic | researchgate.net |

| Phenyl Ring (C4) | 3-Chloro | 3.5-fold increase in potency. | NAAA Inhibition | nih.gov |

| Phenyl Ring (C4) | 4-Chloro | 2.7-fold decrease in potency. | NAAA Inhibition | nih.gov |

| Pyrrolidinone Ring (N1) | 2,6-Dimethylanilide of acetic acid | Enhanced anticonvulsant activity, surpassing levetiracetam. | Anticonvulsant | researchgate.net |

| Pyrrolidinone Ring | Altering position or electronics | Severely diminished activity. | AKR1C3 Inhibition | researchgate.net |

| Pyrrolidinone Ring (N1) | Polar amides | Critical for achieving high selectivity. | RORγt Inverse Agonism | nih.gov |

Prodrug Design and Assessment for Improved Pharmacological Profiles

For compounds in the this compound class, prodrug design could focus on masking polar functional groups, such as the amide nitrogen or a hydroxyl group if present on an analog, to improve properties like oral absorption. nih.gov A common strategy involves the attachment of a carrier group or "promoiety" to the active drug via a bioreversible covalent bond, typically an ester or amide linkage. hrpatelpharmacy.co.inpsu.edu

Design Strategies: A primary strategy would be to create ester prodrugs. For instance, if an analog of this compound contains a hydroxyl group, this group could be masked by creating an ester with a solubilizing moiety, such as an amino acid or a small dicarboxylic acid. nih.gov This approach was successfully used for other compounds where adding amino acid ester promoieties led to significantly prolonged half-lives and improved oral bioavailability. nih.gov For the pyrrolidinone core itself, the amide nitrogen could potentially be derivatized, although this is less common. A more viable approach for many analogs, such as phenylpiracetam which has a primary amide on its N1-substituent, would be to modify that external amide.

Assessment of Prodrugs: Once designed and synthesized, the prodrug candidates must undergo rigorous assessment to ensure they meet the desired criteria. nih.gov A key evaluation is the in vitro conversion study. This is often performed using human plasma, liver microsomes, or specific esterase enzymes to confirm that the prodrug is efficiently converted back to the parent compound and to determine the rate of this conversion. nih.govnih.gov For example, in the development of prodrugs for a BTK inhibitor, candidates were incubated in human plasma, and the most promising one was identified based on its efficient conversion to the parent drug. nih.gov

The assessment also includes measuring the biological activity of the prodrug itself. An ideal prodrug should be significantly less active than the parent compound to minimize off-target effects before conversion. hrpatelpharmacy.co.innih.gov This was demonstrated in a study where prodrugs of a BTK inhibitor showed a 7- to 10-fold lower inhibitory potential compared to the parent drug, indicating promising prodrug characteristics. nih.gov Finally, key physicochemical properties like aqueous solubility and lipophilicity (LogP) are measured to confirm that the intended improvements have been achieved. nih.govmdpi.com

Table 3: Potential Prodrug Strategies for this compound Analogs

| Prodrug Strategy | Promoieties | Linkage | Goal | Assessment Methods | Reference |

| Carrier-Linked (Ester) | Amino acids (e.g., L-alanine), dicarboxylic acids (e.g., succinic acid) | Ester | Improve aqueous solubility, enhance oral absorption, prolong half-life. | In vitro metabolic stability (plasma, liver microsomes), solubility assays, in vivo pharmacokinetic studies. | psu.edunih.gov |

| Carrier-Linked (Carbamate) | Solubilizing groups (e.g., N-methylpiperazine) | Carbamate (B1207046) | Enhance solubility and pharmacokinetic properties. | Chemical hydrolysis studies, solubility determination (e.g., HPLC). | mdpi.com |

| Bioprecursor | Modification of the core structure to be metabolized into the active form. | N/A | Site-specific delivery or overcoming metabolic instability. | Metabolic pathway analysis, in vivo efficacy studies. | hrpatelpharmacy.co.in |

Derivatization and Advanced Structural Modification of R 4 Phenylpyrrolidin 2 One

N-Alkylation and N-Acylation Reactions for Functionalization

N-alkylation and N-acylation reactions represent fundamental approaches to functionalize the (R)-4-phenylpyrrolidin-2-one core, enabling the introduction of diverse substituents at the nitrogen atom. These modifications can significantly influence the molecule's physicochemical properties and biological activity.

A common method for N-alkylation involves the reaction of this compound with an appropriate alkyl halide in the presence of a strong base. For instance, N-alkylation with ethyl bromoacetate (B1195939) using sodium hydride as a base in 1,4-dioxane (B91453) yields N-ethoxycarbonylmethyl-4(R)-phenyl-2-pyrrolidinone. google.comgoogle.com This intermediate can be further functionalized, for example, by treatment with ammonia (B1221849) to produce N-carbamoylmethyl-4(R)-phenyl-2-pyrrolidinone. google.comgoogle.com This multi-step synthesis highlights how N-alkylation serves as a gateway to more complex derivatives.

The choice of base and solvent system is crucial for the efficiency of these reactions. Strong bases like sodium hydride or potassium tert-butoxide are often employed to deprotonate the pyrrolidinone nitrogen, forming a nucleophilic anion that readily attacks the electrophilic alkylating agent. google.comgoogle.comchemistryviews.org The reaction conditions, including temperature, can be adjusted to optimize the yield and minimize side reactions. google.comresearchgate.net

N-acylation, the introduction of an acyl group onto the pyrrolidinone nitrogen, is another key functionalization strategy. This can be achieved by reacting this compound with acyl chlorides or anhydrides. These reactions are also typically carried out in the presence of a base to neutralize the acid byproduct. The resulting N-acyl derivatives can exhibit altered biological profiles compared to the parent compound.

| Reagent | Product | Reaction Type | Reference |

| Ethyl bromoacetate | N-Ethoxycarbonylmethyl-4(R)-phenyl-2-pyrrolidinone | N-Alkylation | google.comgoogle.com |

| Acyl chlorides/anhydrides | N-Acyl-(R)-4-phenylpyrrolidin-2-one | N-Acylation | researchgate.net |

Introduction of Pharmacophoric Moieties on the Pyrrolidinone Nitrogen

The introduction of pharmacophoric moieties, specific groups of atoms responsible for a drug's biological activity, onto the pyrrolidinone nitrogen is a key strategy in drug design. nih.gov By attaching various functional groups, chemists can modulate the compound's interaction with biological targets.

One notable example is the synthesis of compounds where the pyrrolidinone nitrogen is acylated with a group that can interact with specific receptors. For instance, the synthesis of benzimidazole (B57391) carboxamides bearing a pyrrolidine (B122466) nucleus has been achieved through a multi-step process involving the functionalization of the pyrrolidinone nitrogen. nih.gov

The synthesis of racetam-type compounds, known for their nootropic effects, often involves the introduction of specific side chains at the pyrrolidinone nitrogen. researchgate.net For example, the synthesis of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid derivatives involves the initial N-alkylation of 4-phenylpyrrolidin-2-one with ethyl bromoacetate, followed by hydrolysis and subsequent amidation with various amines. researchgate.net This approach allows for the systematic exploration of structure-activity relationships by varying the amine component.

| Pharmacophoric Moiety | Potential Biological Target | Reference |

| Benzimidazole carboxamide | Poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2) | nih.gov |

| (2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid amides | Central Nervous System | researchgate.net |

Substituent Variation on the Phenyl Moiety and its Impact on Activity

Modifying the substituents on the phenyl ring of this compound provides another avenue for tuning the compound's biological activity. The electronic and steric properties of these substituents can influence how the molecule binds to its target.

In the context of RORγt inverse agonists, a series of phenyl (3-phenylpyrrolidin-3-yl)sulfones were synthesized with various substituents on the phenylsulfone moiety. nih.gov Replacing a para-fluoro group with methyl, ethyl, or chloro groups maintained or slightly improved activity, while hydrogen or methoxy (B1213986) groups led to reduced activity. nih.gov The introduction of meta-substituents like methyl and ethyl groups on the phenyl ring also resulted in improved activity. nih.gov

Similarly, in the development of anticonvulsant and nootropic agents, the introduction of a dimethylphenyl moiety onto the piracetam (B1677957) amide, which itself contains a pyrrolidone ring, led to the manifestation of antiepileptic activity. researchgate.net This suggests that aromatic substituents play a crucial role in the pharmacological profile of these compounds. The ortho-acetoxylation and methoxylation of N-phenylpyrrolidin-2-one using palladium acetate (B1210297) demonstrates a method for direct functionalization of the phenyl ring. beilstein-journals.org

| Substituent | Position on Phenyl Ring | Impact on Activity | Reference |

| Methyl, Ethyl, Chloro | para | Maintained or slightly improved RORγt inverse agonist activity | nih.gov |

| Hydrogen, Methoxy | para | Reduced RORγt inverse agonist activity | nih.gov |

| Methyl, Ethyl | meta | Improved RORγt inverse agonist activity | nih.gov |

| Dimethylphenyl | - | Manifestation of antiepileptic activity in piracetam analogs | researchgate.net |

Functionalization at the Pyrrolidinone Ring System

Beyond modifications at the nitrogen and the phenyl ring, the pyrrolidinone ring itself can be a target for structural diversification.

The introduction of an α-methylene group to the γ-lactam ring of 4-phenylpyrrolidin-2-one derivatives creates an electrophilic center that can interact with biological nucleophiles. This modification is inspired by naturally occurring α-methylene-γ-lactones, which exhibit a range of biological activities. nih.govresearchgate.net The synthesis of α-methylene-γ-lactam analogs can be achieved through various synthetic routes. nih.gov Research has shown that compounds like 3-methylene-4-phenylpyrrolidin-2-one exhibit anti-inflammatory properties. researchgate.net

The incorporation of other heterocyclic rings, or hetaryl moieties, onto the pyrrolidinone framework can lead to novel compounds with unique pharmacological profiles. Pyrazole (B372694) rings, for instance, are present in several approved drugs. nih.gov The synthesis of 4-hetaryl-2-pyrrolidones containing a pyrazole ring has been reported, where single diastereomers of 4-hetaryl-2-pyrrolidone carbohydrazides are reacted with 2,4-pentanedione to form the pyrazole ring. nih.govresearchgate.net Some of the resulting compounds have demonstrated nootropic and anxiolytic activity. nih.govresearchgate.net These syntheses often involve multi-step procedures starting from functionalized pyrrolidinones. researchgate.net

The construction of adjacent stereogenic quaternary centers is a significant challenge in organic synthesis. nih.govcaltech.edu Research has demonstrated the possibility of creating such complex structures starting from derivatives of this compound. One approach involves the stereospecific decarbonylation of bis(phenylpyrrolidinonyl)ketones. nih.gov This reaction proceeds with a high degree of "memory of chirality," leading to products with adjacent stereogenic quaternary centers with high enantiomeric excess. nih.gov This method opens up possibilities for synthesizing structurally complex and potentially potent bioactive molecules. nsf.govcsic.es

Ring-Opening and Cyclization Processes in Pyrrolidinone Chemistry

Ring-opening and cyclization reactions represent fundamental strategies for both the synthesis and the structural modification of the pyrrolidinone scaffold. In the context of this compound, these processes are predominantly centered on cyclization pathways to construct the core lactam ring, often establishing the critical stereocenter at the C4 position. While ring-opening of the stable pyrrolidinone ring is less common, it presents a potential route for advanced derivatization through selective bond cleavage.

Cyclization Routes to this compound

The formation of the this compound ring is most notably achieved through the intramolecular cyclization of a linear precursor. These precursors are often generated in situ via elegant catalytic methods.

Enzymatic Dynamic Kinetic Resolution and Spontaneous Cyclization

A highly efficient and stereoselective method for synthesizing this compound involves a chemoenzymatic cascade process. researchgate.net This strategy employs a ω-transaminase (ω-TA) in a dynamic kinetic resolution (DKR) of a prochiral keto ester, such as ethyl 4-oxo-3-phenylbutyrate. uniovi.es In this process, the transaminase selectively converts one enantiomer of the keto ester into the corresponding amine. Concurrently, the unreacted enantiomer of the starting material undergoes racemization, allowing for a theoretical maximum yield of 100% for the desired chiral amine. researchgate.net

The resulting γ-amino ester intermediate then undergoes a spontaneous intramolecular cyclization under the reaction conditions to furnish the thermodynamically stable five-membered lactam, this compound. researchgate.netuniovi.es The efficiency and enantioselectivity of this one-pot reaction are highly dependent on factors like the specific transaminase used, pH, and the presence of co-solvents. researchgate.net

Table 1: Enzymatic Synthesis of this compound via DKR and Spontaneous Cyclization

| Enzyme | Substrate | Co-Solvent | pH | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |

|---|---|---|---|---|---|---|

| ω-Transaminase | Ethyl 4-oxo-3-phenylbutyrate | DMSO (2.5%) | 7.0 | - | 68 (R) | researchgate.net |

| TA-P2-B01 | Ethyl 4-aminopentanoate* | DMSO (2.5%) | 7.5 | 87 | >99 (R) | uniovi.es |

| ATA-237 | Ethyl 4-aminopentanoate* | DMSO (2.5%) | 7.5 | 92 | >99 (S) | uniovi.es |

Note: Data for ethyl 4-aminopentanoate is included to illustrate the effectiveness of transaminases in producing chiral amino esters that lead to related pyrrolidinones, demonstrating the general applicability of the method.

Cyclization from Donor-Acceptor Cyclopropanes

Another advanced route to the pyrrolidin-2-one core involves the reaction of donor-acceptor (DA) cyclopropanes with primary amines. nih.gov This method proceeds via a Lewis acid-catalyzed nucleophilic ring-opening of the cyclopropane (B1198618) by an amine. nih.govmdpi.com The resulting intermediate subsequently undergoes cyclization to form the γ-lactam ring. While this method is versatile for producing a range of 1,5-substituted pyrrolidin-2-ones, it underscores a key strategy: the formation of a linear intermediate that is primed for intramolecular lactamization. nih.gov

The process typically involves two main steps:

Ring-Opening: A Lewis acid, such as Ni(ClO₄)₂·6H₂O, activates the DA cyclopropane, facilitating the nucleophilic attack by an amine (e.g., aniline) to open the three-membered ring. nih.govmdpi.com

Lactamization: The resulting γ-amino ester intermediate is then induced to cyclize, often by heating in the presence of an acid, to yield the final pyrrolidin-2-one product. nih.gov

Table 2: Synthesis of 1,5-Disubstituted Pyrrolidin-2-ones via DA Cyclopropane Ring-Opening and Cyclization

| Cyclopropane Substrate | Amine | Catalyst / Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Dimethyl 2-(3,5-dimethoxyphenyl)cyclopropane-1,1-dicarboxylate | Aniline | 1. Ni(ClO₄)₂·6H₂O, DCE, rt 2. Acetic acid, Toluene, reflux | 5-(3,5-Dimethoxyphenyl)-1-phenylpyrrolidin-2-one | 69 | nih.govmdpi.com |

| Dimethyl 2-(4-methylphenyl)cyclopropane-1,1-dicarboxylate | p-Anisidine | 1. Ni(ClO₄)₂·6H₂O, DCE, rt 2. Acetic acid, Toluene, reflux | 1-(4-Methoxyphenyl)-5-(p-tolyl)pyrrolidin-2-one | 45 | nih.gov |

Ring-Opening of the Pyrrolidinone Scaffold

The direct ring-opening of the this compound amide bond is a challenging transformation due to the inherent stability of the five-membered lactam ring. Such unstrained cyclic amines generally resist cleavage. acs.org However, modern synthetic methods have enabled the C–N bond cleavage in N-acylated pyrrolidines through photoredox catalysis. acs.org

This strategy involves the single-electron transfer from a photoredox catalyst to the amide carbonyl group, which is activated by a coordinating Lewis acid. acs.org This generates a radical intermediate that can undergo β-scission, leading to the opening of the pyrrolidine ring. acs.org While specific examples starting directly with this compound are not extensively documented, the general mechanism provides a plausible pathway for its conversion into linear γ-amino ketone derivatives. This approach would likely require prior N-acylation of the pyrrolidinone to facilitate the electron transfer and subsequent ring cleavage. acs.org

Computational and Theoretical Studies in R 4 Phenylpyrrolidin 2 One Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property descriptors of compounds with their biological activities. wikipedia.orgbrieflands.com While specific QSAR models for (R)-4-Phenylpyrrolidin-2-one are not extensively documented in publicly available literature, the methodology has been successfully applied to other series of pyrrolidin-2-one derivatives to predict their activities. nih.govimist.ma

For instance, QSAR studies on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives have been conducted to explain their antiarrhythmic activity. nih.gov These models typically use quantum chemical calculations and molecular modeling to derive descriptors that are then correlated with biological activity through statistical methods like multiple linear regression. brieflands.comnih.gov The predictive power of these models is rigorously validated using various statistical tests. nih.gov

A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated.

Model Development: A mathematical model is built to correlate the descriptors with the biological activity.

Model Validation: The model's predictive ability is assessed using internal and external validation techniques.